

JNJ-4355 Combination Therapy: A Novel Approach for Drug-Resistant Cancers

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Compound of Interest		
Compound Name:	JNJ-4355	
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A new frontier in oncology research is the development of targeted therapies that overcome intrinsic and acquired resistance to conventional treatments. **JNJ-4355**, a highly potent and selective Mcl-1 inhibitor, has emerged as a promising therapeutic agent, particularly in combination with other targeted drugs for the treatment of drug-resistant hematological malignancies.

Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[1] The inhibition of Mcl-1 represents a compelling strategy to induce apoptosis in cancer cells that are dependent on this protein for survival. **JNJ-4355**, developed by Janssen, is a novel small-molecule inhibitor of Mcl-1 that has demonstrated significant preclinical activity.[2]

This guide provides a comparative overview of **JNJ-4355** combination therapy, presenting preclinical data on its efficacy against drug-resistant cancers and comparing it with alternative therapeutic strategies.

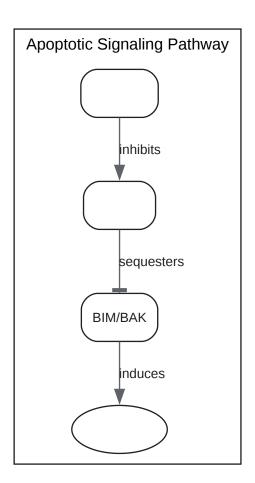
Mechanism of Action: The Intrinsic Apoptosis Pathway

The BCL-2 family of proteins, which includes both pro-apoptotic (e.g., BAK, BAX) and anti-apoptotic (e.g., BCL-2, BCL-XL, Mcl-1) members, are central regulators of the intrinsic apoptosis pathway.[1] In healthy cells, a balance between these proteins prevents inappropriate cell death. In many cancer cells, this balance is shifted towards survival through



the overexpression of anti-apoptotic proteins like Mcl-1. Mcl-1 sequesters pro-apoptotic proteins, preventing them from initiating the apoptotic cascade.[1]

JNJ-4355 is a BH3 mimetic, a class of drugs that mimic the action of pro-apoptotic BH3-only proteins. It binds with high affinity to the hydrophobic groove of Mcl-1, displacing the pro-apoptotic proteins that Mcl-1 has sequestered. This liberation of pro-apoptotic proteins leads to the activation of BAX and BAK, resulting in mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death.[1]



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Mechanism of JNJ-4355 action in inducing apoptosis.

JNJ-4355 Preclinical Data in Drug-Resistant Cancers

Preclinical studies have highlighted the potent anti-tumor activity of **JNJ-4355**, particularly in models of hematological malignancies that are often resistant to standard therapies.



Monotherapy Efficacy

A pivotal study presented at the American Association for Cancer Research (AACR) Annual Meeting in 2022 detailed the preclinical profile of **JNJ-4355**. The compound demonstrated high-affinity binding to Mcl-1 with a Ki of 18 pM and potent cellular activity, with an AC50 of 8.7 nM in the MOLP-8 multiple myeloma cell line.[2] Furthermore, in a MOLP-8 multiple myeloma xenograft mouse model, a single intravenous dose of **JNJ-4355** resulted in complete and sustained tumor regression.[2] The study also showed promising activity in acute myeloid leukemia (AML) patient-derived samples, with AC50 values ranging from 0.29 to 75 nM in the majority of samples tested.[1][2]

Combination Therapy: Synergizing with Venetoclax

A key strategy for overcoming drug resistance is the use of combination therapies that target multiple survival pathways. A common mechanism of resistance to the BCL-2 inhibitor venetoclax in AML is the upregulation of Mcl-1.[3][4][5] This provides a strong rationale for combining a BCL-2 inhibitor with an Mcl-1 inhibitor like **JNJ-4355**.

Preclinical studies with other selective Mcl-1 inhibitors have demonstrated the efficacy of this combination approach in venetoclax-resistant models. For instance, the Mcl-1 inhibitor VU661013 was shown to be active in venetoclax-resistant AML cells and patient-derived xenografts.[3][4] Similarly, the Mcl-1 inhibitor S63845 demonstrated strong synergistic effects when combined with venetoclax in AML cell lines and primary patient samples, even in the presence of a bone marrow microenvironment that confers resistance to BCL-2 inhibition.[5] Another novel Mcl-1 inhibitor, MI-238, also exhibited strong synergistic anti-cancer effects in combination with venetoclax in AML cells, a xenograft mouse model, and AML patient samples. [6]

While direct combination data for **JNJ-4355** with venetoclax from a full peer-reviewed publication is not yet available, the potent Mcl-1 inhibition demonstrated by **JNJ-4355** strongly suggests its potential for synergistic activity with venetoclax in overcoming resistance.

Comparison with Alternative Therapies

The therapeutic landscape for drug-resistant cancers is continually evolving. The following table compares **JNJ-4355** combination therapy with other approaches for Mcl-1-dependent and venetoclax-resistant cancers.



Therapeutic Approach	Mechanism of Action	Preclinical Efficacy in Resistant Models	Potential Advantages	Potential Disadvantages
JNJ-4355 (Mcl-1 inhibitor) + Venetoclax (BCL-2 inhibitor)	Dual inhibition of anti-apoptotic proteins McI-1 and BCL-2, leading to synergistic induction of apoptosis.	High preclinical efficacy in venetoclax-resistant AML models with other Mcl-1 inhibitors. JNJ-4355 shows potent single-agent activity.[2] [3][4][5][6]	Targeted mechanism of action, potential for deep and durable responses in cancers co- dependent on Mcl-1 and BCL- 2.	Potential for ontarget toxicities, such as cardiac toxicity, as seen with some McI-1 inhibitors.[2]
Standard Chemotherapy (e.g., Cytarabine, Doxorubicin)	Induction of DNA damage, leading to cell cycle arrest and apoptosis.	Efficacy is often limited by the development of resistance mechanisms, including overexpression of McI-1.[7]	Broadly active against proliferating cells.	High rates of toxicity and development of resistance.[7]
Allogeneic Stem Cell Transplant	Replacement of the patient's hematopoietic system with a donor's, providing a graft- versus-leukemia effect.	A potentially curative option for eligible patients with high-risk or relapsed/refracto ry leukemia.	Can provide long-term disease control or cure.	Significant morbidity and mortality, requires a suitable donor, and is not an option for all patients.
CAR-T Cell Therapy	Genetically engineered T cells that target and kill cancer	Has shown remarkable efficacy in some hematological	Highly specific and can lead to durable remissions.	Potential for significant side effects (e.g., cytokine release



cells expressing a specific antigen.

malignancies, but resistance can occur. syndrome), complex and expensive manufacturing process.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of novel therapeutic agents. Below are representative protocols for key in vitro and in vivo assays used in the preclinical assessment of compounds like **JNJ-4355**.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a drug that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

- Cancer cell lines (e.g., MOLM-13, OCI-AML3)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- JNJ-4355 and other test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates
- Microplate reader

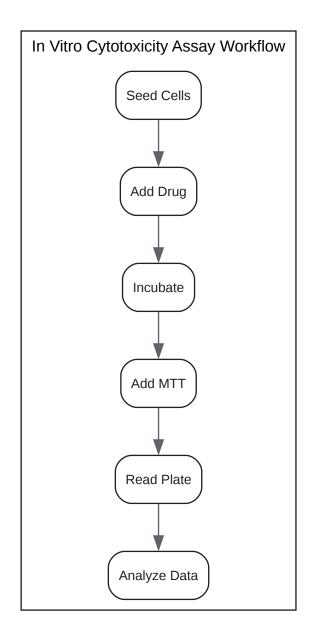
Procedure:

 Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.



- Treat the cells with a serial dilution of the test compound (e.g., JNJ-4355) and a vehicle control (DMSO).
- Incubate the plates for 72 hours.
- Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
- Solubilize the formazan crystals with DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.





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Workflow for an in vitro cytotoxicity assay.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a drug in a living organism.

Materials:

• Immunodeficient mice (e.g., NOD/SCID or NSG)



- Cancer cell line (e.g., MOLP-8)
- Matrigel
- JNJ-4355 and vehicle control
- Calipers

Procedure:

- Subcutaneously inject a mixture of cancer cells and Matrigel into the flank of the immunodeficient mice.
- Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
- Randomize the mice into treatment and control groups.
- Administer the test compound (e.g., JNJ-4355) and vehicle control to the respective groups according to the dosing schedule.
- Measure the tumor volume with calipers at regular intervals.
- Monitor the body weight and overall health of the mice.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

JNJ-4355 is a highly potent and selective Mcl-1 inhibitor with significant preclinical activity against hematological malignancies. Its mechanism of action, which involves the direct induction of apoptosis, makes it a promising candidate for the treatment of cancers that are resistant to conventional therapies. The combination of **JNJ-4355** with the BCL-2 inhibitor venetoclax represents a rational and potentially highly effective strategy for overcoming resistance in cancers such as AML. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **JNJ-4355** in combination with other agents for the treatment of drug-resistant cancers.



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